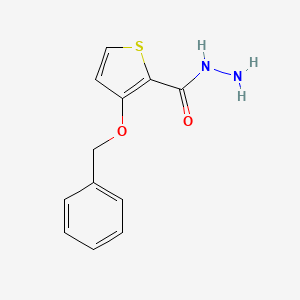

3-(Benzyloxy)thiophene-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxythiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-14-12(15)11-10(6-7-17-11)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHQGZOPNDFKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Benzyloxy Thiophene 2 Carbohydrazide

Retrosynthetic Analysis of the 3-(Benzyloxy)thiophene-2-carbohydrazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net This process helps in planning a logical forward synthesis. For this compound, the analysis begins by identifying the key functional groups and the most feasible bond disconnections.

The primary disconnection is the C-N bond of the carbohydrazide (B1668358) group, a common strategy for amides and related structures. amazonaws.com This leads to a precursor, an ester derivative such as methyl or ethyl 3-(benzyloxy)thiophene-2-carboxylate (I), and hydrazine (B178648). The second key disconnection targets the ether linkage of the benzyloxy group. This C-O bond disconnection points to a 3-hydroxythiophene-2-carboxylate intermediate (II) and a benzyl (B1604629) halide, like benzyl bromide.

Further deconstruction of the 3-hydroxythiophene-2-carboxylate scaffold (II) can be envisioned through methods like the Fiesselmann thiophene (B33073) synthesis. This approach would involve disconnecting the thiophene ring to reveal simpler acyclic precursors, such as a β-oxo ester and a thioglycolate derivative. This systematic deconstruction provides a clear pathway for the forward synthesis, starting from simple precursors and building complexity toward the target molecule.

Precursor Synthesis and Derivatization Approaches

The forward synthesis, guided by the retrosynthetic analysis, involves the step-wise construction of the core structure and subsequent functionalization.

The synthesis of the 3-benzyloxythiophene core begins with the formation of a 3-hydroxythiophene-2-carboxylate ester. This can be achieved through various established methods for thiophene ring synthesis. One common approach is the reaction of an α,β-acetylenic ester with a thioglycolate ester.

Once the 3-hydroxythiophene-2-carboxylate intermediate is obtained, the benzyloxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide. The subsequent nucleophilic substitution reaction with benzyl bromide or benzyl chloride yields the desired 3-(benzyloxy)thiophene-2-carboxylate ester. The choice of base and solvent is critical for optimizing the yield of this step.

The final key functional group, the carbohydrazide, is typically introduced through the hydrazinolysis of the corresponding ester precursor. hhu.de This is a standard and efficient method for converting esters into hydrazides. nih.gov The 3-(benzyloxy)thiophene-2-carboxylate ester is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) or methanol (B129727). bezmialem.edu.trresearchgate.net The reaction mixture is usually heated under reflux for several hours to drive the reaction to completion. researchgate.net Upon cooling, the this compound product often crystallizes from the solution and can be isolated by filtration. researchgate.net This reaction is generally high-yielding and provides the target compound in good purity.

The table below summarizes typical conditions for the hydrazinolysis of thiophene esters based on analogous syntheses.

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 3-Amino-thiophene-2-carboxylic acid methyl ester | Hydrazine hydrate, PTSA (cat.) | Ethanol | High temperature | - | bezmialem.edu.tr |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Hydrazine hydrate | Benzene (B151609) | Reflux, 4 hrs | - | researchgate.net |

| Ethyl 4,4′′-difluoro-5′-hydroxyterphenyl-4′-carboxylate | Hydrazine hydrate | - | - | High | nih.gov |

| Methyl 5-bromothiophene-2-carboxylate | Hydrazine Hydrate | Methanol | 60 °C | - | researchgate.net |

This table is illustrative of general conditions for hydrazide synthesis from related thiophene and benzothiophene (B83047) precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, optimization of reaction parameters for each step is essential. Key factors include the choice of catalysts, solvents, reaction temperature, and time.

Catalysts can play a significant role in improving reaction rates and yields. In the synthesis of the 3-benzyloxythiophene core via Williamson ether synthesis, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt could be employed. A PTC facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide resides, potentially increasing the reaction rate and allowing for milder conditions.

For the hydrazinolysis step, the reaction is often carried out without a catalyst. However, in some cases, a catalytic amount of acid, such as p-toluenesulfonic acid (PTSA), can be used to activate the ester carbonyl group towards nucleophilic attack by hydrazine, potentially reducing reaction times. bezmialem.edu.tr Careful control of the amount of catalyst is necessary to avoid unwanted side reactions.

The choice of solvent is critical as it affects the solubility of reactants, reaction rates, and sometimes the reaction pathway itself. hhu.de

For the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are generally preferred. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without strongly solvating the nucleophilic alkoxide, thereby enhancing its reactivity and accelerating the rate of the Sₙ2 reaction.

In the hydrazinolysis step, protic solvents like ethanol or methanol are commonly used. bezmialem.edu.tr They are excellent solvents for both the ester precursor and hydrazine hydrate, ensuring a homogeneous reaction mixture. The polarity of the alcohol can influence the reaction kinetics; for instance, less reactive esters might require higher boiling point alcohols or longer reaction times to achieve complete conversion. hhu.de

The following table outlines the potential impact of different solvent types on the key synthetic steps.

| Synthetic Step | Solvent Type | Examples | Rationale and Potential Impact |

| Williamson Ether Synthesis | Polar Aprotic | DMF, Acetone, DMSO | Enhances nucleophilicity of the alkoxide, leading to faster reaction rates. Good solubility for reactants. |

| Hydrazinolysis of Ester | Polar Protic | Ethanol, Methanol | Excellent solubility for both ester and hydrazine hydrate, facilitating a homogenous reaction. Can participate in hydrogen bonding to stabilize the transition state. |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance safety. Key strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green methodology applicable to this synthesis is the use of microwave-assisted organic synthesis (MAOS). nih.govdoaj.org Conventional heating methods for the hydrazinolysis of an ester precursor, such as methyl 3-(benzyloxy)thiophene-2-carboxylate, often require prolonged reaction times and the use of high-boiling-point solvents. Microwave irradiation, in contrast, can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov This is due to the efficient and direct transfer of energy to the reacting molecules.

Furthermore, the choice of solvent is a cornerstone of green synthesis. The standard method for preparing carbohydrazides involves the hydrazinolysis of carboxylic acid esters in alcoholic solutions. hhu.de A greener alternative involves performing the reaction in water, which is a non-toxic, non-flammable, and abundant solvent. unito.itrsc.org For the synthesis of this compound, a potential sustainable route would involve the reaction of methyl 3-(benzyloxy)thiophene-2-carboxylate with hydrazine hydrate in an aqueous medium, possibly under microwave irradiation to expedite the conversion. Solvent-free, or neat, reaction conditions represent another advanced green strategy, where the reactants are mixed without any solvent, thereby eliminating solvent-related waste and purification challenges. nih.govdoaj.org

The following table compares a hypothetical conventional synthesis with a proposed green synthesis route.

| Parameter | Conventional Method | Green Method (MAOS) |

| Solvent | Ethanol or Methanol | Water or Solvent-free |

| Heating | Oil Bath Reflux | Microwave Irradiation |

| Reaction Time | 4-8 hours | 10-20 minutes |

| Energy Consumption | High | Low |

| Waste Generation | Organic Solvent Waste | Minimal to None |

| Yield | Good to Excellent | Often Improved |

By adopting these principles, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Alternative Synthetic Routes and Convergent Strategies

Beyond the standard hydrazinolysis of a pre-formed ester, alternative synthetic pathways can offer advantages in terms of efficiency, yield, and substrate availability. A significant alternative route involves the direct conversion of the corresponding carboxylic acid, 3-(Benzyloxy)thiophene-2-carboxylic acid, into the desired carbohydrazide.

Reaction Scheme: Acid Activation Route

Activation: 3-(Benzyloxy)thiophene-2-carboxylic acid + DCCI + HOBt → Activated Ester Intermediate

Hydrazinolysis: Activated Ester Intermediate + Hydrazine Hydrate → this compound + Dicyclohexylurea (DCU)

Scale-Up Considerations for Research-Scale Production

Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger research-scale production (e.g., 10-100 grams) introduces several practical considerations that must be addressed to ensure safety, efficiency, and reproducibility.

Reagent and Cost: The availability and cost of starting materials, such as the 3-(Benzyloxy)thiophene-2-carboxylic acid or its corresponding ester, become more significant at a larger scale. The cost of coupling agents like DCCI and HOBt for the acid activation route must also be factored in. Hydrazine hydrate is a common and relatively inexpensive reagent, but it is also highly toxic and requires careful handling procedures, especially in larger quantities.

Reaction Conditions and Equipment:

Thermal Management: The reaction of esters or activated acids with hydrazine is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The reaction vessel must allow for effective cooling, and the addition of hydrazine may need to be performed slowly or portion-wise to control the temperature.

Mixing: Homogeneous mixing is essential for a consistent reaction. As the reaction volume increases, ensuring efficient stirring becomes critical to maintain a uniform temperature and concentration of reactants throughout the mixture.

Microwave Scale-Up: While microwave synthesis is highly efficient at the lab scale, scaling up can be challenging. It requires specialized continuous-flow microwave reactors or large-batch microwave systems, which may not be readily available.

Work-Up and Purification:

Isolation: The method of product isolation must be scalable. If the product precipitates from the reaction mixture, filtration is a scalable method. However, if an extractive work-up is required, handling large volumes of solvents can be cumbersome and generate significant waste.

Purification: Purification by recrystallization is generally preferred at scale over column chromatography, which can be time-consuming, expensive due to large solvent and silica (B1680970) gel requirements, and difficult to manage for multi-gram quantities. Developing a robust crystallization procedure is therefore a key goal during process optimization. For instance, the byproduct of the DCCI coupling route, dicyclohexylurea, is a solid that can often be removed by filtration, simplifying the purification process. hhu.de

Waste Management: The environmental impact of the synthesis is magnified at a larger scale. The choice of solvents and reagents should consider the generation of waste. Aqueous work-ups, while greener, can produce large volumes of wastewater that may require treatment. The solid byproduct dicyclohexylurea also needs to be disposed of appropriately.

Chemical Reactivity and Transformation Studies of 3 Benzyloxy Thiophene 2 Carbohydrazide

Reactions at the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a highly versatile functional group derived from carboxylic acids. It contains two nucleophilic nitrogen atoms and a carbonyl group, making it a key site for various chemical modifications. Its reactivity is central to the synthesis of a diverse array of derivatives.

The nucleophilic nature of the hydrazide's terminal amino group (-NH₂) makes it susceptible to reactions with various electrophiles. Acylation reactions, for instance with acyl chlorides or anhydrides, would lead to the formation of N,N'-diacylhydrazine derivatives. Similarly, alkylation with alkyl halides can introduce alkyl groups onto the terminal nitrogen. These reactions are fundamental in modifying the structure of the parent hydrazide to generate libraries of related compounds for further study. The carbohydrazide group is known to be readily transformed into other functional groups, highlighting its utility as a synthetic intermediate.

The carbohydrazide moiety is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazide with bifunctional reagents, leading to the formation of stable aromatic systems. For example, thiophene (B33073) carbohydrazides have been used as building blocks to synthesize important heterocyclic systems such as 1,3,4-oxadiazoles, pyrazoles, and triazoles.

| Starting Material Analogue | Reagent(s) | Resulting Heterocycle |

| Thiophene-2-carbohydrazide (B147627) | Isatin (B1672199) derivatives | Spiro-indoline-oxadiazole nih.gov |

| Thieno[2,3-b]thiophene derivative | Chalcones, Hydrazine (B178648) | Dihydropyrazole nih.gov |

| 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes, Acetic Anhydride | Oxazol-5(4H)-one researchgate.net |

| 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Formed oxazole, Hydrazine hydrate (B1144303) | Imidazole wisdomlib.org |

One of the most characteristic reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones, also known as Schiff bases. This reaction typically proceeds by heating the hydrazide with the carbonyl compound in a solvent such as ethanol (B145695), often with a catalytic amount of acid. mdpi.combezmialem.edu.tr The resulting acylhydrazone products are often stable, crystalline solids.

This reaction is widely applicable, and various substituted benzo[b]thiophene-2-carbohydrazides have been reacted with a range of aromatic and heteroaromatic aldehydes to produce extensive libraries of hydrazone derivatives. nih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic imine (-C=N) signal in NMR spectra and the disappearance of the hydrazide's -NH₂ protons. bezmialem.edu.tr It is expected that 3-(benzyloxy)thiophene-2-carbohydrazide would react similarly with diverse carbonyl compounds to yield the corresponding hydrazones.

| Carbonyl Compound | Resulting Hydrazone Product Name (based on benzo[b]thiophene analogue) |

| Pyridin-2-carbaldehyde | (E)-N'-(Pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide nih.gov |

| 3-Nitrobenzaldehyde | (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide nih.gov |

| 3-Hydroxybenzaldehyde | (E)-N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide nih.gov |

| Benzaldehyde (B42025) | N'-Benzylidenethiophene-2-carbohydrazide |

Carbohydrazides and their derivatives, particularly hydrazones, are excellent ligands for coordinating with metal ions. hhu.de The thiophene-2-carbohydrazide scaffold possesses multiple potential donor atoms: the carbonyl oxygen, the two nitrogen atoms of the hydrazide linkage, and the sulfur atom of the thiophene ring. This allows for the formation of stable chelate rings with transition metals.

Studies on hydrazones derived from thiophene-2-carbaldehyde and pyridine-4-carbohydrazide show that the ligand can act as a neutral, bidentate species, coordinating through the azomethine nitrogen and the thiophene sulfur. Depending on the metal ion and reaction conditions, these ligands can form complexes with various geometries, including octahedral, tetrahedral, and square planar. Similarly, research on complexes with N-(2-pyridyl)-3-thienylalkyl-carboxamides demonstrates bidentate complexation through the carbonyl oxygen and the pyridine nitrogen atoms. nih.gov Given these precedents, this compound and its derived hydrazones are expected to be effective chelating agents for a variety of metal ions, forming stable coordination complexes.

Reactions Involving the Thiophene Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, generally showing greater reactivity than benzene (B151609). onlineorganicchemistrytutor.comnih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, involving the replacement of a ring hydrogen with an electrophile. wikipedia.org Key examples of EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The regioselectivity and rate of these reactions are strongly influenced by the substituents already present on the ring. masterorganicchemistry.com

In this compound, the thiophene ring has substituents at the C2 and C3 positions, leaving the C4 and C5 positions available for substitution. The directing effects of the existing groups must be considered to predict the outcome of an EAS reaction:

Carbohydrazide group at C2: This is an electron-withdrawing group (EWG) due to the carbonyl moiety. EWGs are deactivating and typically direct incoming electrophiles to the meta position. Relative to the C2 position, this would direct substitution to the C4 position.

Benzyloxy group at C3: The ether oxygen atom is an electron-donating group (EDG) through resonance. EDGs are activating and direct incoming electrophiles to the ortho and para positions. Relative to the C3 position, this would direct substitution to the C2 and C4 positions.

Both substituents direct, to some extent, towards the C4 position. However, the inherent reactivity of the thiophene ring must also be taken into account. Electrophilic attack on thiophene occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate (Wheland intermediate) is better stabilized through resonance. onlineorganicchemistrytutor.compearson.com

In this specific molecule, the C2 position is blocked. The C5 position remains an unsubstituted α-position and is electronically favored for attack. The activating, electron-donating benzyloxy group at C3 would further enhance the reactivity of the C5 position (which is in a para-like relationship to the C3 ether linkage). Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position, with potential for minor substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the thiophene ring is a common substrate in these transformations. While direct cross-coupling on this compound is not extensively documented, the reactivity can be inferred from studies on analogous halogenated thiophene derivatives bearing electron-donating and electron-withdrawing groups. For these reactions to occur, a halogen substituent, typically bromine or iodine, is required on the thiophene ring, most commonly at the C5 or C4 position.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. A hypothetical 5-bromo-3-(benzyloxy)thiophene-2-carbohydrazide could be coupled with various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂, and a phosphine ligand, such as SPhos or P(t-Bu)₃. nih.govorganic-chemistry.org The electron-donating 3-benzyloxy group would activate the thiophene ring, potentially facilitating the oxidative addition step of the catalytic cycle. mdpi.com High yields have been achieved in Suzuki couplings of bromothiophenes bearing ester and aldehyde moieties, suggesting that the carbohydrazide group would be well-tolerated. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is co-catalyzed by palladium and a copper(I) salt. researchgate.netblucher.com.br A halogenated this compound derivative could react with various terminal alkynes to introduce alkynyl functionalities. These reactions are valuable for constructing conjugated systems used in materials science and as precursors for more complex heterocyclic structures. researchgate.netscielo.org.mx The general conditions involve a palladium catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base in a suitable solvent. blucher.com.brorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Thiophene Scaffolds This table illustrates typical conditions and outcomes for Suzuki and Sonogashira reactions on thiophene derivatives analogous to the subject compound.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromothiophene-3-carboxylate | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good | nih.gov |

| Suzuki-Miyaura | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ | NaOH | Toluene/EtOH/H₂O | High | nih.gov |

| Sonogashira | 3-Iodothiophene | Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Moderate | blucher.com.br |

| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | H₂O | Excellent | organic-chemistry.org |

Functionalization at Peripheral Positions

Further diversification of the this compound scaffold can be achieved by introducing functional groups at the peripheral C4 and C5 positions of the thiophene ring or on the phenyl ring of the benzyloxy group.

The reactivity of the thiophene ring towards electrophilic substitution is heavily influenced by the existing substituents. The 3-benzyloxy group is an activating, ortho, para-director, while the 2-carbohydrazide group is a deactivating, meta-director. In this case, the C2 and C4 positions are ortho to the benzyloxy group, and the C5 position is para. The powerful activating effect of the alkoxy group typically dominates, directing incoming electrophiles primarily to the C2 position, which is already substituted, and the C5 position. Therefore, electrophilic substitution reactions like halogenation (using NBS or Br₂), nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C5 position.

Functionalization of the benzyl (B1604629) ring within the benzyloxy moiety can also be considered. Standard electrophilic aromatic substitution reactions could introduce substituents, although the conditions must be mild enough to avoid cleavage of the ether linkage or unwanted side reactions with the thiophene core. Alternatively, a pre-functionalized benzyl halide (e.g., 4-methoxybenzyl chloride) can be used during the initial synthesis to install a modified protecting group.

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C3 position of the thiophene ring. Its reactivity is central to synthetic strategies that require the eventual liberation of the 3-hydroxythiophene moiety.

Several standard methods exist for the cleavage of benzyl ethers, though their application to a sulfur-containing heterocycle requires careful consideration to avoid catalyst poisoning or degradation of the thiophene ring.

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. The reaction cleaves the benzyl C-O bond to yield toluene and the free hydroxyl group. A potential complication is the poisoning of the palladium catalyst by the thiophene sulfur atom, which may necessitate higher catalyst loadings or more active catalysts.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving benzyl ethers, particularly those with electron-donating groups on the aromatic ring (like p-methoxybenzyl ethers). This method proceeds under neutral conditions, which can be advantageous for sensitive substrates.

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity, posing a risk to other functional groups in the molecule, such as the hydrazide.

Modifying the benzyloxy group can tune the properties of the protecting group, such as its stability and the conditions required for its removal. Using substituted benzyl halides, such as those containing p-methoxy (PMB) or p-nitro groups, allows for alternative deprotection strategies. For instance, a p-methoxybenzyl (PMB) ether is more susceptible to oxidative cleavage with DDQ than an unsubstituted benzyl ether. This "tuning" of the protecting group is a key strategy in complex multi-step syntheses.

Mechanistic Investigations of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgmdpi.com

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 5-bromo-3-(benzyloxy)thiophene), inserting into the carbon-halogen bond to form a palladium(II) intermediate. The electron-rich nature of the substituted thiophene ring can facilitate this step. nih.gov

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base, which activates the organoboron species. colab.wsacs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the cycle.

Kinetic studies on thiophene couplings have shown that the reaction rate can depend on the concentrations of the catalyst, the boronic acid, and the thiophene substrate, indicating that the formation of a complex between the catalyst and thiophene can be a crucial part of the mechanism. nih.gov

Exploration of Novel Derivatives via Chemical Modification

The carbohydrazide moiety (-CONHNH₂) at the C2 position is a versatile functional handle for synthesizing a wide array of novel derivatives. Its nucleophilic nitrogen atoms readily react with various electrophiles.

The most common transformation is condensation with aldehydes and ketones to form hydrazones. mdpi.comnih.gov This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid, to yield N'-alkylidene or N'-arylidene-3-(benzyloxy)thiophene-2-carbohydrazides. These hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comuobaghdad.edu.iq

Furthermore, the carbohydrazide can serve as a precursor for the synthesis of five-membered heterocycles. For example, reaction with carbon disulfide can lead to oxadiazole-thiones, and cyclization with β-ketoesters can form pyrazole derivatives. These transformations expand the chemical space accessible from the this compound starting material, allowing for the creation of diverse compound libraries for screening purposes. nih.gov

Table 2: Potential Hydrazone Derivatives from this compound This table illustrates the expected products from the reaction of the title compound with various aldehydes, a common derivatization strategy.

| Reactant Aldehyde | Product Name | Reaction Conditions | Expected Outcome | Reference for Method |

|---|---|---|---|---|

| Benzaldehyde | N'-Benzylidene-3-(benzyloxy)thiophene-2-carbohydrazide | Ethanol, reflux | High yield of crystalline solid | mdpi.com |

| 4-Chlorobenzaldehyde | 3-(Benzyloxy)-N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide | Ethanol, reflux, cat. acid | Formation of the corresponding hydrazone | nih.gov |

| 2-Furaldehyde | 3-(Benzyloxy)-N'-(furan-2-ylmethylene)thiophene-2-carbohydrazide | Ethanol, reflux | High conversion to the heterocyclic hydrazone | mdpi.com |

| 4-Nitrobenzaldehyde | 3-(Benzyloxy)-N'-(4-nitrobenzylidene)thiophene-2-carbohydrazide | Ethanol, reflux | Formation of the nitro-substituted derivative | sapub.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Benzyloxy Thiophene 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence for the connectivity and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 3-(Benzyloxy)thiophene-2-carbohydrazide is expected to show distinct signals corresponding to the thiophene (B33073) ring, the benzyloxy group, and the carbohydrazide (B1668358) moiety. The presence of the electron-donating benzyloxy group at the C3 position significantly influences the chemical shifts of the thiophene protons compared to the unsubstituted thiophene-2-carbohydrazide (B147627). The thiophene protons at positions 4 and 5 would appear as doublets due to mutual coupling. The benzyl (B1604629) group would contribute a singlet for the methylene (B1212753) (-CH₂-) protons and a multiplet for the five protons of the phenyl ring. The hydrazide group will present broad singlets for the N-H protons, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would display signals for the two distinct sp² carbons of the thiophene ring, the carbonyl carbon of the hydrazide, the methylene carbon of the benzyl group, and the carbons of the phenyl ring. The C3 carbon of the thiophene ring, being directly attached to the oxygen atom, is expected to be significantly deshielded and resonate at a high chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Thiophene H4 | ~6.9 - 7.2 (d) | - | Expected to be shifted upfield compared to thiophene-2-carbohydrazide due to the C3-substituent. |

| Thiophene H5 | ~7.4 - 7.6 (d) | - | |

| Thiophene C2 | - | ~160 - 165 | Carbonyl-bearing carbon. |

| Thiophene C3 | - | ~155 - 160 | Oxygen-substituted carbon, highly deshielded. |

| Thiophene C4 | - | ~110 - 115 | |

| Thiophene C5 | - | ~125 - 130 | |

| C=O | - | ~165 - 170 | Carbonyl of the carbohydrazide. |

| -CH₂- (Benzyl) | ~5.2 - 5.4 (s) | ~70 - 75 | Methylene protons adjacent to oxygen. |

| Phenyl C-H | ~7.2 - 7.5 (m) | ~127 - 129 | Ortho, meta, and para protons of the phenyl ring. |

| Phenyl C (ipso) | - | ~135 - 138 | Carbon attached to the -OCH₂- group. |

| Phenyl C (o, m, p) | - | ~127 - 130 | |

| -NH- | ~9.0 - 9.5 (br s) | - | Amide proton, chemical shift can be variable. |

| -NH₂ | ~4.5 - 5.0 (br s) | - | Amine protons, chemical shift can be variable. |

Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. 'd' denotes a doublet, 's' a singlet, 'm' a multiplet, and 'br s' a broad singlet.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the H4 and H5 protons of the thiophene ring, confirming their adjacent relationship. nih.gov No correlations would be expected between the thiophene protons and the protons of the benzyloxy group, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This spectrum would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signal at ~7.0 ppm to the C4 carbon signal at ~112 ppm, and the benzylic ¹H signal at ~5.3 ppm to the C-CH₂ signal at ~72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. researchgate.net Key HMBC correlations would include:

The amide N-H proton to the C=O carbon and the C2 carbon of the thiophene ring.

The benzylic CH₂ protons to the C3 carbon of the thiophene ring and the ipso-carbon of the phenyl ring.

The H4 proton to the C2, C3, and C5 carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A significant NOESY correlation would be expected between the benzylic CH₂ protons and the H4 proton of the thiophene ring, confirming the orientation of the benzyloxy group relative to the thiophene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. sapub.org For this compound (C₁₂H₁₂N₂O₂S), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Calculated Exact Mass of [C₁₂H₁₂N₂O₂S + H]⁺: 249.0692

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to generate a pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. The analysis of the MS/MS spectrum of this compound would likely reveal characteristic fragmentation pathways. A primary and highly abundant fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-O bond. Other significant fragmentation could involve the loss of the hydrazide moiety or cleavages within the thiophene ring.

Table 2: Predicted Key MS/MS Fragments for [C₁₂H₁₂N₂O₂S + H]⁺

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure / Formula | Fragmentation Pathway |

| 249.0692 | [C₁₂H₁₃N₂O₂S]⁺ | Parent Ion ([M+H]⁺) |

| 158.0117 | [C₅H₄N₂OS]⁺ | Loss of benzyl group (C₇H₇) |

| 142.0201 | [C₅H₆N₂OS]⁺ | Loss of benzyloxy radical (C₇H₇O) - less common |

| 111.0010 | [C₄H₃S-C=O]⁺ | Cleavage of the C-N bond of the hydrazide |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. The hydrazide group would be identified by N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and a strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹. The presence of the aromatic rings (thiophene and phenyl) would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. A prominent C-O-C stretching band for the ether linkage is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1080 cm⁻¹ (symmetric stretch). Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amide/Amine) | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1580 - 1620 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Thiophene Ring | Ring Vibrations | 1300 - 1500 | Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 | Strong |

| C-S (Thiophene) | Stretching | 650 - 850 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and chromophores present in the molecule.

For this compound, the UV-Vis spectrum would be expected to display absorption bands arising from several electronic transitions. The primary chromophores in the molecule are the thiophene ring, the benzene (B151609) ring of the benzyloxy group, and the carbonyl group of the carbohydrazide moiety. Expected transitions would include:

π → π transitions:* These high-energy transitions are characteristic of the conjugated π-systems within the thiophene and benzene rings. They typically result in strong absorption bands in the UV region.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen and nitrogen atoms of the carbohydrazide group or the oxygen of the benzyloxy group) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The specific wavelengths (λmax) and molar absorptivities (ε) of these absorption bands would provide valuable information about the electronic structure and conjugation within the molecule. The solvent used for the analysis can also influence the position of these bands, providing further insight into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure and Conformation

A key aspect of X-ray crystallographic analysis is the elucidation of how molecules are arranged in the crystal lattice, known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The carbohydrazide group contains both hydrogen bond donors (-NH, -NH2) and a hydrogen bond acceptor (C=O). This functionality is expected to lead to the formation of strong N-H···O hydrogen bonds, which often dictate the primary packing motif, potentially forming dimers, chains, or sheets. nih.govnih.gov

π-π Stacking: The presence of two aromatic rings (thiophene and benzene) could facilitate π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion to stabilize the crystal structure.

Analysis of these interactions provides crucial insights into the supramolecular chemistry of the compound.

The crystal structure provides precise measurements of all bond lengths, bond angles, and torsion (dihedral) angles within the molecule. Torsion angles are particularly important as they define the molecule's conformation. nih.gov For this compound, key torsion angles of interest would include:

The angle describing the rotation around the C2-C(carbonyl) bond, which determines the orientation of the carbohydrazide group relative to the thiophene ring.

The angles defining the orientation of the benzyloxy group relative to the thiophene ring (C3-O-CH2-Phenyl).

The angles within the carbohydrazide chain itself (e.g., C(O)-N-N-H).

This geometric data allows for a detailed understanding of the molecule's preferred shape in the solid state, which can be influenced by both intramolecular steric effects and the intermolecular interactions discussed previously.

A hypothetical data table for key torsion angles that would be determined from an X-ray analysis is presented below.

| Involved Atoms | Torsion Angle (°C) | Description |

| S1-C2-C5-O1 | Value | Orientation of carbonyl O relative to thiophene S |

| C4-C3-O2-C6 | Value | Orientation of benzyl group relative to thiophene C4 |

| C3-O2-C6-C7 | Value | Twist of the benzyl CH2 relative to the phenyl ring |

| C5-N1-N2-H2A | Value | Conformation of the hydrazide moiety |

| Note: This table is illustrative; specific values would require experimental X-ray diffraction data. |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Thiophene 2 Carbohydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study thiophene-2-carbohydrazide (B147627) and its derivatives. nih.govrsc.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as it is easier for electrons to be excited to a higher energy level. nih.gov For thiophene (B33073) derivatives, these calculations reveal that the distribution of HOMO and LUMO is spread over the π-conjugated backbone. derpharmachemica.com The HOMO often shows anti-bonding character between adjacent fragments, while the LUMO exhibits bonding character. derpharmachemica.com

Theoretical calculations for related thiophene carbohydrazide (B1668358) compounds have shown that the charge transfer occurs within the molecule, which is confirmed by the calculated HOMO and LUMO energies. nih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron donating ability |

| ELUMO | -1.5 to -0.5 | Electron accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

This table provides illustrative values for related thiophene derivatives to demonstrate the typical output of DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity and reaction mechanisms. wikipedia.org The FMOs are the key orbitals involved in chemical reactions, with the HOMO acting as the nucleophile and the LUMO as the electrophile. youtube.com

Analysis of the FMOs for thiophene-based compounds indicates that the HOMO is typically delocalized over the entire π-conjugated system, with contributions from the C=C bonds of the thiophene ring and C-S bonds. derpharmachemica.com The LUMO also tends to be delocalized, with an increased contribution from the pyrazine (B50134) and thiophene rings in related heterocyclic systems. derpharmachemica.com The overlap between the HOMO and LUMO topologies is a prerequisite for effective intramolecular charge transfer (ICT). derpharmachemica.com A small HOMO-LUMO gap points to a molecule that is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For thiophene-2-carboxylic acid, a related compound, conformational stability has been examined for both monomeric and dimeric forms. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, stability, and interactions with the environment, such as a solvent or a protein binding site.

MD simulations have been used to determine the stability of ligand-protein complexes involving derivatives of 3-amino-thiophene-2-carbohydrazide. bezmialem.edu.tr In these studies, the root mean square deviation (RMSD) of the ligand and protein atoms is calculated to assess the stability of the complex over time. bezmialem.edu.tr A stable complex will exhibit relatively small fluctuations in its RMSD. For instance, simulations have shown that a molecule can remain in a constant geometry and bind with high affinity to an enzyme's active site through stable intramolecular hydrogen bonds. bezmialem.edu.tr These simulations can also reveal the importance of water-bridged hydrogen bonds and π-π stacking interactions in maintaining the stability of the ligand-protein complex. bezmialem.edu.tr

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. nih.gov The calculated wavenumbers are often scaled to account for anharmonicity and other systematic errors. The assignments of vibrational modes can be performed based on the potential energy distribution (PED). nih.gov For thiophene-2-carbohydrazide, the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectra have been recorded and compared with theoretical calculations, showing good agreement. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculated shifts can be compared with experimental data to aid in the structural elucidation of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectra. nih.gov The calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. nih.gov The predicted spectra can be compared with experimental spectra measured in different solvents to understand the effect of the solvent on the electronic properties of the molecule. nih.gov

| Spectroscopic Technique | Predicted Parameter | Experimental Observation |

|---|---|---|

| FT-IR | N-H stretching vibration at ~3323 cm⁻¹ | Band observed in the 3300-3400 cm⁻¹ region |

| ¹³C NMR | Carbonyl carbon signal at ~164 ppm | Resonance observed in the 160-170 ppm range |

| UV-Vis | λmax around 250-300 nm | Absorption maximum in the UV region |

This table provides illustrative data for related thiophene derivatives to demonstrate the correlation between predicted and experimental spectroscopic parameters.

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Target Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajrconline.org It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govajrconline.org

For derivatives of thiophene-2-carbohydrazide, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. bezmialem.edu.tr For example, derivatives of 3-amino-thiophene-2-carbohydrazide have been docked into the active sites of transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). bezmialem.edu.tr These studies help in understanding the key interactions, such as hydrogen bonds, halogen bonds, and π-cation interactions, that are responsible for the binding of the ligand to the protein. bezmialem.edu.tr The binding affinity, often expressed as a docking score or free energy of binding, provides an estimate of the inhibitory potential of the compound. nih.gov

The results of molecular docking can guide the design and synthesis of new derivatives with improved binding affinities and biological activities. nih.gov For instance, the ability of thiophene-based heterocycles to bind with target proteins is a key aspect of their potential antitumor activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 3-(Benzyloxy)thiophene-2-carbohydrazide and its analogues, QSAR studies can be instrumental in designing new derivatives with potentially enhanced therapeutic effects. By identifying key molecular descriptors that influence a specific biological activity, QSAR models guide the strategic modification of the parent structure to optimize its efficacy.

A two-dimensional QSAR model was developed for a series of thiophene derivatives to explore their inhibitory activity against c-Jun NH2-terminal kinase-1 (JNK1). brieflands.com This study highlights the importance of several descriptive variables in the biological activity of these compounds. The robustness of the developed model was confirmed through various statistical validation methods. brieflands.com

The key molecular descriptors identified as being influential in the QSAR model for thiophene derivatives are presented in Table 1. brieflands.combrieflands.com These descriptors provide insights into the structural features that are crucial for the observed biological activity.

| Descriptor | Type | Significance |

| Verloop L (Subst. 1) | Steric | Relates to the length of a substituent and its impact on binding affinity. |

| Bond Dipole Moment (Subst. 2) | Electronic | Influences the electrostatic interactions between the molecule and its target. |

| LogP (Subst. 1) | Lipophilicity | Affects the compound's ability to cross cell membranes. |

| Balaban Topological index (Subst. 1) | Topological | Describes the branching and shape of the molecule. |

| VAMP Total Dipole (whole molecule) | Electronic | Represents the overall polarity of the molecule. |

The statistical parameters of the developed 2D QSAR model for thiophene derivatives underscore its reliability and predictive power, as detailed in Table 2. brieflands.combrieflands.com A high correlation coefficient (r) and coefficient of determination (r²) indicate a strong relationship between the descriptors and the biological activity for the training set of compounds. brieflands.com The model's predictive capability was further validated using a test set of compounds and the leave-one-out cross-validation method. brieflands.com

| Statistical Parameter | Value | Interpretation |

| r | 0.95 | High correlation between predicted and observed activity. |

| r² | 0.90 | 90% of the variance in biological activity is explained by the model. |

| r²cv | 0.88 | Good internal predictive ability of the model. |

| s | 0.38 | Low standard error of the estimate. |

| F | 97.22 | High statistical significance of the model. |

In a different study, a three-dimensional QSAR (3D-QSAR) model was generated for a series of thieno[2,3-d] brieflands.combrieflands.comscirp.orgtriazine derivatives targeting the epidermal growth factor receptor (EGFR). researchgate.net This research demonstrated that the binding modes of the most active compounds were comparable to established EGFR inhibitors. researchgate.net Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions for the most promising compound revealed favorable pharmacokinetic properties. researchgate.net

QSAR studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have also yielded robust models with significant predictive capabilities. scirp.org For instance, a QSAR study on benzimidazole derivatives targeting Mycobacterium tuberculosis H37Rv resulted in a model with a high coefficient of determination (R² = 0.9648) and a cross-validation coefficient (Q²cv = 0.9648). scirp.org

By applying similar QSAR methodologies to this compound, researchers can systematically explore the impact of various substitutions on its thiophene, benzyloxy, and carbohydrazide moieties. The insights gained from such models can guide the synthesis of new derivatives with improved activity profiles.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data published on the compound This compound to fulfill the detailed article outline requested.

The outlined sections require specific data from in vitro biological screenings, including enzyme inhibition assays (COX, LOX), receptor binding studies, and mechanism-of-action cellular assays. Furthermore, the requested structure-activity relationship (SAR) analysis necessitates published studies on systematic structural modifications of this compound and the resulting impact on its biological activity.

Searches for this specific compound did not yield studies containing the requisite experimental data. While research exists for other derivatives, such as 3-amino-thiophene-2-carbohydrazide, the significant structural and electronic differences between an amino (-NH₂) group and a benzyloxy (-OCH₂Ph) group prevent scientifically valid extrapolation of their biological activities and SAR.

Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated at this time due to the lack of specific, published research on this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar in Research Contexts

Investigation of Molecular Mechanisms of Action in Pre-clinical Models (e.g., in vitro, ex vivo)

The molecular mechanisms of action for thiophene-2-carbohydrazide (B147627) derivatives, a class of compounds to which 3-(Benzyloxy)thiophene-2-carbohydrazide belongs, have been explored in various pre-clinical models. These investigations primarily utilize in vitro cell-based assays and in silico molecular docking studies to identify and validate potential protein targets.

Research into related thiophene (B33073) structures has suggested several potential mechanisms. For instance, certain 3-amino-thiophene-2-carbohydrazide derivatives have been investigated as anti-colon cancer agents. bezmialem.edu.tr Molecular docking and dynamics studies on these compounds have pointed towards the inhibition of key signaling proteins such as transforming growth factor-beta 2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). bezmialem.edu.trresearchgate.net These proteins are crucial for processes like cell growth, proliferation, and angiogenesis in cancer tissues. researchgate.net The binding affinity and stability of the ligand-protein complexes are assessed computationally to predict the inhibitory potential. bezmialem.edu.tr

In other anticancer research, derivatives of thiophene-2-carbohydrazide have been evaluated for their ability to inhibit human carbonic anhydrase IX (CA IX), a protein associated with tumor metabolism. nih.gov Similarly, studies on related benzothiophenes have identified protein tyrosine phosphatase 1B (PTP1B) as a potential target. researchgate.net

In the context of anti-tubercular research, molecular docking studies have been employed to identify potential targets for benzo[b]thiophene derivatives. These computational models have suggested that the enzyme Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall, could be a key target. nih.govnih.gov The binding modes of these compounds are compared to known ligands to understand the structural basis for their inhibitory activity. nih.gov

These pre-clinical investigations, combining computational predictions with in vitro assays, are fundamental in elucidating the molecular interactions that underpin the biological activities of this class of compounds and in guiding the design of more potent and selective derivatives.

Antimicrobial Research Potential (e.g., enzyme inhibition, membrane disruption mechanisms)

Derivatives of thiophene-2-carbohydrazide have emerged as a scaffold of interest in the search for new antimicrobial agents. Research has focused on their activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govnih.gov The proposed mechanisms of action are often centered on two main strategies: specific enzyme inhibition and non-specific membrane disruption.

Enzyme Inhibition: A primary mechanism explored is the inhibition of essential bacterial enzymes. For example, molecular docking studies on certain thiophene-based heterocycles have suggested D-alanine ligase as a potential target. nih.gov This enzyme is crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme would disrupt cell wall integrity and lead to bacterial death. Other research has pointed to different enzymatic targets depending on the specific derivative and the pathogen.

Membrane Disruption: Another potential mechanism is the disruption of the bacterial cell membrane's integrity. nih.govscienceopen.com While often associated with antimicrobial peptides, small molecules can also interfere with membrane functions. nih.govuu.nl This can occur through various modes, such as altering membrane fluidity, forming pores or channels, or dissipating the membrane potential, which is crucial for cellular energy production. scienceopen.comliverpool.ac.uk This disruption leads to the leakage of essential intracellular components and ultimately, cell death. nih.gov The amphipathic nature of some thiophene derivatives may facilitate their insertion into the lipid bilayer of bacterial membranes.

Studies on N'-benzylidene-5-bromothiophene-2-carbohydrazide and benzo[b]thiophene acylhydrazones have demonstrated moderate to good activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The specific mechanism, whether through enzyme inhibition, membrane effects, or a combination of both, often depends on the structural modifications of the parent carbohydrazide (B1668358) molecule.

| Compound Class | Tested Pathogens | Potential Mechanism | Key Findings |

| Thiophene-based heterocycles | Clostridium difficile, E. coli | Enzyme Inhibition (D-alanine ligase) | A spiro-indoline-oxadiazole derivative showed high activity against C. difficile. nih.gov |

| Benzo[b]thiophene acylhydrazones | Multidrug-resistant Staphylococcus aureus | Not specified, likely enzyme inhibition | A chloro-substituted derivative showed a minimal inhibitory concentration of 4 µg/mL against MRSA. nih.gov |

| Fused benzimidazole (B57391)–thiazinone derivatives | Pseudomonas aeruginosa, Escherichia coli | Not specified | A methoxy-substituted derivative exhibited potent inhibition against P. aeruginosa and showed a synergistic effect with ciprofloxacin. mdpi.com |

Anticancer Research Modulators (e.g., target validation, pathway inhibition)

The thiophene-2-carbohydrazide scaffold is a key feature in the design of novel anticancer agents. Research has focused on creating derivatives that can modulate specific cancer-related targets and inhibit critical signaling pathways involved in tumor growth and survival.

Target Validation and Pathway Inhibition:

Kinase Inhibition: A significant area of investigation involves the inhibition of protein kinases. Derivatives of 3-amino-thiophene-2-carbohydrazide have shown potential as inhibitors of Transforming Growth Factor-beta 2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). bezmialem.edu.tr Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cancer cell proliferation and angiogenesis. bezmialem.edu.trnih.gov Other studies on thiophene-based compounds have identified inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with some derivatives showing superior potency compared to the reference drug gefitinib (B1684475) in vitro. mdpi.com

Enzyme Inhibition: Beyond kinases, other enzymes have been validated as targets. Thiophene-based hydrazones have been investigated as inhibitors of human carbonic anhydrase IX (CA IX), an enzyme involved in maintaining pH homeostasis in tumor cells. nih.gov Additionally, thiophene-2-carboxamide derivatives have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which functions as an oncogene in certain cancers. researchgate.net

Tubulin Polymerization: Some carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

These targeted approaches, validated through in vitro enzymatic and cell-based assays against various cancer cell lines (e.g., colon, breast, pancreatic), highlight the potential of thiophene-carbohydrazide derivatives as versatile anticancer modulators. bezmialem.edu.trnih.govmdpi.com

| Derivative Class | Validated Target(s) | Cancer Model(s) | Reported Effect |

| 3-Amino-thiophene-2-carbohydrazides | TGFβ2, VEGFR2 | Colon Cancer (HCT116 cells) | Selective cytotoxicity against cancer cells; inhibition of signaling proteins. bezmialem.edu.trresearchgate.net |

| Thiophene-based hydrazones | Carbonic Anhydrase IX (CA IX) | Breast (MCF7) & Colon (HCT116) Cancer | Antiproliferative activity; strong binding affinity to the target enzyme. nih.gov |

| Thiophene-based acetamides | EGFR, HER2 | Lung Cancer (H1299 cells) | Potent dual kinase inhibitory activity, superior to gefitinib in vitro. mdpi.com |

| 3-Phenyl-1H-indole-2-carbohydrazides | Tubulin | Lung Cancer (A549 cells) | Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest. nih.gov |

Anti-inflammatory Research (e.g., cytokine modulation, enzyme inhibition)

The chemical framework of carbohydrazides, particularly N-acylhydrazones derived from structures like thiophene, has been explored for its potential in modulating inflammatory responses. Research in this area points to a dual mechanism of action: the inhibition of key pro-inflammatory enzymes and the modulation of cytokine signaling pathways.

Enzyme Inhibition: A primary focus of anti-inflammatory research is the inhibition of enzymes in the arachidonic acid pathway. mdpi.com Certain diarylthiophene-2-carbohydrazide derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation and pain. mdpi.com By inhibiting these enzymes, such compounds can potentially reduce the inflammatory cascade. nih.gov Molecular docking studies suggest that these compounds can bind to the active sites of COX-2 and 5-LOX, preventing the substrate from accessing them. mdpi.com

Cytokine Modulation: In addition to direct enzyme inhibition, related N-acylhydrazone compounds have been shown to modulate the production of pro-inflammatory cytokines. nih.gov In in vivo models of inflammation, treatment with these compounds has led to a significant decrease in the levels of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17, and interferon-gamma (IFN-γ). nih.gov This modulation is often linked to the nitric oxide (NO) signaling pathway. The compounds may suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of NO during inflammation. nih.govmdpi.com This reduction in cytokine and NO production can lead to decreased leukocyte migration to the site of inflammation, a key step in the inflammatory response. mdpi.com

| Compound Class | Mechanism | Key Targets | Observed Effects in Pre-clinical Models |

| Diarylthiophene-2-carbohydrazides | Enzyme Inhibition | COX-2, 5-LOX | Influential inhibitory activity against 5-LOX compared to the standard. mdpi.com |

| N-acylhydrazone derivatives | Cytokine & NO Modulation | iNOS, sGC | Reduced leukocyte migration; decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov |

Anti-tubercular Research Potential

Thiophene-based scaffolds, including derivatives of thiophene-2-carbohydrazide, have been identified as promising candidates in the development of new anti-tubercular agents. Research has demonstrated their efficacy against Mycobacterium tuberculosis (Mtb), including strains that are resistant to multiple existing drugs (MDR-TB). nih.govnih.gov

Pre-clinical studies using in vitro and ex vivo models have evaluated the activity of these compounds. For instance, benzo[b]thiophene-2-carboxylic acid derivatives have been tested against the H37Ra strain of M. tuberculosis and various MDR-Mtb strains. nih.gov Some of these compounds were found to be highly active, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov Furthermore, their activity has been assessed against M. bovis BCG under both aerobic and oxygen-depleted conditions, the latter of which simulates the dormant state of mycobacteria found in latent tuberculosis infections. nih.gov

Molecular docking studies have been crucial in hypothesizing the mechanism of action for these compounds. A potential molecular target that has been identified is Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1). nih.govnih.gov This enzyme is a critical component of the pathway that synthesizes arabinogalactan (B145846) and lipoarabinomannan, essential molecules for the unique cell wall structure of mycobacteria. Inhibition of DprE1 disrupts this synthesis process, compromising the cell wall's integrity and leading to bacterial death. The favorable binding affinity of thiophene derivatives to the active site of DprE1 provides a strong rationale for their development as novel anti-tubercular agents. nih.gov

| Compound Series | Mtb Strain(s) Tested | Proposed Target | Key Research Finding |

| Benzo[b]thiophene-2-carboxylic acid derivatives | M. tuberculosis H37Ra, MDR-Mtb, M. bovis BCG | DprE1 Enzyme | Showed significant activity against active and dormant mycobacteria, with MICs as low as 0.60 µg/mL against dormant BCG. nih.gov |

| Thiophene-benzenesulfonamide derivatives | Drug-susceptible and clinically isolated drug-resistant TB | DprE1 Enzyme | A lead compound displayed potent activity (MIC of 0.023 μg/mL) and good intracellular activity in macrophages. nih.gov |

Advanced Applications and Material Science Potentials of 3 Benzyloxy Thiophene 2 Carbohydrazide

Applications in Organic Synthesis as a Synthetic Intermediate

3-(Benzyloxy)thiophene-2-carbohydrazide serves as a highly valuable intermediate in organic synthesis due to its multiple reactive sites. The primary utility stems from the carbohydrazide (B1668358) moiety (-CONHNH2), which is a versatile functional group for constructing a wide array of more complex molecules.

The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form stable acylhydrazone linkages. This reaction is fundamental in dynamic covalent chemistry and for synthesizing Schiff bases, which are pivotal in medicinal chemistry and material science. For instance, the reaction of thiophene-2-carbohydrazide (B147627) with benzaldehyde (B42025) produces N′-Benzylidenethiophene-2-carbohydrazide, a well-characterized process that highlights the reactivity of the hydrazide group. nih.gov

Furthermore, the carbohydrazide itself is typically synthesized from the corresponding carboxylic acid or its ester. hhu.de This implies that 3-(Benzyloxy)thiophene-2-carboxylic acid is its direct precursor, making the entire molecular scaffold accessible through established synthetic routes. chemscene.com The N-H protons of the hydrazide are reactive and can participate in various coupling and cyclization reactions to form heterocyclic systems like oxadiazoles (B1248032) and pyrazoles, which are common motifs in pharmacologically active compounds. nih.gov

The thiophene (B33073) ring itself offers sites for electrophilic substitution or metal-catalyzed cross-coupling reactions, while the benzyloxy group can function as a protecting group for a 3-hydroxy functionality, which can be revealed in a later synthetic step to introduce further complexity. This combination of a reactive hydrazide, a modifiable aromatic ring, and a latent hydroxyl group makes this compound a powerful and adaptable building block for creating diverse molecular architectures.

Potential in Polymer Chemistry and Functional Materials Research

The structural features of this compound make it a promising candidate for the development of novel polymers and functional materials, including polythiophene derivatives and supramolecular structures.

Thiophene and its derivatives are the cornerstone monomers for the synthesis of polythiophenes, a major class of conducting and semiconducting polymers used in organic electronics. The electronic properties of polythiophenes are highly tunable by introducing substituents onto the thiophene ring. The benzyloxy group at the 3-position of this compound can enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing of electronic devices. mdpi.com

While the carbohydrazide group would likely require modification or protection prior to polymerization, its presence offers a unique advantage. It can serve as a post-polymerization modification handle, allowing for the attachment of other functional groups to the polymer backbone. This could be used to fine-tune the polymer's electronic properties, introduce sensing capabilities, or improve its morphological characteristics in thin films. The incorporation of fused heterocyclic rings like thieno[3,2-b]thiophene (B52689) into polymer backbones has been shown to enhance crystallinity and charge carrier mobility, suggesting that well-designed polymers based on the 3-(Benzyloxy)thiophene scaffold could lead to high-performance organic photovoltaic devices. mdpi.com

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The carbohydrazide group is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Research on related molecules has demonstrated the powerful role of this group in directing crystal packing and forming predictable supramolecular structures. For example, N′-Benzylidenethiophene-2-carbohydrazide forms inversion dimers in the solid state, linked by pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, other thiophene-based structures have been shown to assemble into extended sheets through a combination of C—H⋯N and C—H⋯O interactions. nih.gov This inherent ability for self-recognition and self-assembly means that this compound can be employed as a tecton, or building block, for designing crystalline materials, gels, and other complex soft materials with programmed architectures and functions.

Role in Catalysis and Ligand Design Research

The design of efficient and selective catalysts is often dependent on the synthesis of sophisticated organic ligands that can coordinate to a metal center and modulate its reactivity. This compound possesses several features that make it an attractive scaffold for ligand design.

The molecule is rich in heteroatoms (sulfur, nitrogen, oxygen), all of which can act as coordination sites for metal ions. The combination of the soft sulfur atom in the thiophene ring and the harder nitrogen and oxygen atoms of the hydrazide group allows for the formation of stable chelate complexes with a variety of transition metals. Thiophene-based N,S-heterocyclic carbenes have been successfully used to create palladium(II) complexes for catalysis. nih.gov The carbohydrazide moiety can be synthetically elaborated to create multidentate ligands capable of forming highly stable complexes.

Furthermore, derivatives of the related benzo[b]thiophene scaffold have been investigated for their performance in electrocatalysis, specifically for hydrazine (B178648) electrooxidation. dergipark.org.tr This suggests that materials derived from this compound could find applications in energy-related fields, such as in fuel cells, by serving as organic-based catalysts or as ligands for inorganic catalytic centers.

Potential in Sensing and Detection Technologies

There is a growing demand for chemical sensors that can selectively and sensitively detect specific ions and molecules for environmental monitoring, medical diagnostics, and industrial process control. Thiophene hydrazide derivatives have proven to be exceptionally effective platforms for the development of such sensors.